molecular formula C10H12FN B2636269 N-cyclobutyl-2-fluoroaniline CAS No. 1248014-78-9

N-cyclobutyl-2-fluoroaniline

Cat. No.: B2636269
CAS No.: 1248014-78-9
M. Wt: 165.211
InChI Key: HBMNSRPTBXGGQS-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-fluoroaniline is an organic compound with the molecular formula C10H12FN. It is a derivative of aniline, where the amino group is substituted with a cyclobutyl group and a fluorine atom at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-fluoroaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclobutyl-2-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-fluoroaniline involves its interaction with specific molecular targets. The cyclobutyl group and the fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

  • N-cyclobutyl-2-chloroaniline
  • N-cyclobutyl-2-bromoaniline
  • N-cyclobutyl-2-iodoaniline

Comparison: N-cyclobutyl-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

N-cyclobutyl-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMNSRPTBXGGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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